molecular formula C18H18O2 B14627176 1,1-Diphenylethyl 2-methylprop-2-enoate CAS No. 56958-95-3

1,1-Diphenylethyl 2-methylprop-2-enoate

Cat. No.: B14627176
CAS No.: 56958-95-3
M. Wt: 266.3 g/mol
InChI Key: TXLHVCXHFRFNCE-UHFFFAOYSA-N
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Description

1,1-Diphenylethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C18H18O2. It is an ester derived from 2-methylprop-2-enoic acid and 1,1-diphenylethanol. This compound is known for its unique structural features, which include a diphenylethyl group attached to a methylprop-2-enoate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diphenylethyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-methylprop-2-enoic acid with 1,1-diphenylethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenylethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-methylprop-2-enoic acid and 1,1-diphenylethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

    Hydrolysis: 2-methylprop-2-enoic acid and 1,1-diphenylethanol.

    Reduction: 1,1-diphenylethanol.

    Substitution: Corresponding amides or esters.

Scientific Research Applications

1,1-Diphenylethyl 2-methylprop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-diphenylethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2-methylprop-2-enoic acid and 1,1-diphenylethanol, which may interact with various enzymes and receptors in biological systems. The diphenylethyl group can also participate in hydrophobic interactions with biomolecules, influencing their function and activity.

Comparison with Similar Compounds

1,1-Diphenylethyl 2-methylprop-2-enoate can be compared with other similar compounds, such as:

    Methyl 2-methylprop-2-enoate: Lacks the diphenylethyl group, resulting in different chemical and biological properties.

    Ethyl 2-methylprop-2-enoate: Similar ester structure but with an ethyl group instead of a diphenylethyl group.

    1,1-Diphenylethyl acetate: Contains a different ester moiety, leading to variations in reactivity and applications.

The presence of the diphenylethyl group in this compound imparts unique chemical properties, making it distinct from other related compounds.

Properties

CAS No.

56958-95-3

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

1,1-diphenylethyl 2-methylprop-2-enoate

InChI

InChI=1S/C18H18O2/c1-14(2)17(19)20-18(3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,1H2,2-3H3

InChI Key

TXLHVCXHFRFNCE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC(C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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